molecular formula C6H7N B110589 3-Methylenecyclobutanecarbonitrile CAS No. 15760-35-7

3-Methylenecyclobutanecarbonitrile

Cat. No. B110589
CAS RN: 15760-35-7
M. Wt: 93.13 g/mol
InChI Key: ZRWMAMOBIQQJSA-UHFFFAOYSA-N
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Description

3-Methylenecyclobutanecarbonitrile is a compound related to the family of small-ring compounds, which are of significant interest due to their unique chemical properties and potential applications in organic synthesis. Although the specific compound 3-Methylenecyclobutanecarbonitrile is not directly mentioned in the provided papers, related compounds such as 3-methylenecyclobutanone and methylenecyclobutene have been studied, which can provide insights into the behavior of similar structures .

Synthesis Analysis

The synthesis of small-ring compounds like 3-methylenecyclobutanone involves complex organic reactions. For instance, methylenecyclobutene, a related compound, was synthesized from diethyl methylenemalonate through a series of steps that included the use of anthracene as a blocking group to protect the exocyclic double bond during the ring closure . Another related compound, 3-Hydroxy-4-methyl-3-cyclobutene-1,2-dione, was synthesized through various pathways, including [2+2]-cycloadditions and acid-catalyzed hydrolysis . These methods could potentially be adapted for the synthesis of 3-Methylenecyclobutanecarbonitrile.

Molecular Structure Analysis

The molecular structure of methylenecyclobutane, a compound structurally similar to 3-Methylenecyclobutanecarbonitrile, has been determined through electron diffraction and spectroscopic data. The molecule exhibits large-amplitude ring-puckering motion, and the bond lengths and angles have been precisely measured, providing a detailed understanding of its three-dimensional conformation .

Chemical Reactions Analysis

Small-ring compounds like 3-methylenecyclobutanone and methylenecyclobutene participate in various chemical reactions. For example, methylenecyclobutene has been shown to undergo bromine addition and several types of polymerization reactions, which are consistent with predictions from molecular-orbital theory . Additionally, epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile can isomerize into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, demonstrating the reactivity of the cyclobutane ring when substituted with a methylene group and a nitrile function .

Physical and Chemical Properties Analysis

The physical and chemical properties of small-ring compounds are influenced by their molecular structure. For instance, the ring-puckering motion observed in methylenecyclobutane affects its physical properties, such as boiling point and stability . The presence of a nitrile group in 3-Methylenecyclobutanecarbonitrile would likely contribute to its polarity and reactivity, making it a potentially useful intermediate in organic synthesis. The reactivity of 3-methylcyclopropene-3-carbonitrile in cyclopropanation reactions and the Alder-ene reaction also suggests that the methylene group adjacent to a small ring can significantly alter the compound's chemical behavior .

Scientific Research Applications

Novel Synthesis Techniques

A novel synthesis method for 2,3‐Dihydro‐1,3‐­methano‐1H‐indene, using 3-methylenecyclobutanecarbonitrile derivatives, highlights the potential of these compounds in organic chemistry. This method involves starting with bicyclo[2.1.1]hex-2-ene and proceeding through a series of steps to achieve the target compound. The unique NMR spectrum characteristics of these compounds, particularly the methylene carbon atoms, are of interest in analytical chemistry for understanding the structural aspects of cyclobutanes and bicyclo compounds (Christl & Cohrs, 2015).

Isomerization Processes

Research into the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile shows that these compounds can transform into corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives. This transformation is significant in the study of chemical reactions and molecular transformations (Razin & Ulin, 2003).

Computational Chemistry Insights

In computational chemistry, studies reveal that certain models, like the B3LYP, may underestimate reaction energies in reactions involving hydrocarbons like 3-methylenecyclobutanecarbonitrile. This insight is crucial for researchers in selecting appropriate computational models for their studies in organic chemistry (Check & Gilbert, 2005).

Organometallic Chemistry

In organometallic chemistry, the creation of terminal group 3 methylidene complexes via thermolysis of related scandium and yttrium dialkyl complexes provides insights into metal-carbon bond formations and reactions. This is pivotal in understanding reaction mechanisms in organometallic synthesis (Levine, Tilley, & Andersen, 2017).

Synthetic Organic Chemistry

The study of methylenecyclopropanes (MCPs), closely related to 3-methylenecyclobutane derivatives, has shown that they serve as valuable building blocks in synthetic organic chemistry. MCPs can undergo various ring-opening reactions, and their interactions with Lewis or Brønsted acids have led to the discovery of new transformations and compounds (Shi, Lu, Wei, & Shao, 2012).

Environmental Science Applications

Research into non-methane hydrocarbon species, including 3-methylenecyclobutane derivatives, as indicators of vehicular emissions provides valuable insights into environmental science, particularly in understanding the sources of air pollutants (Chang, Wang, Liu, & Lung, 2006).

Safety And Hazards

3-Methylenecyclobutanecarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this chemical should be in a well-ventilated area or outdoors. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

3-methylidenecyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-5-2-6(3-5)4-7/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWMAMOBIQQJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166294
Record name Cyclobutanecarbonitrile, 3-methylene-
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Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylenecyclobutanecarbonitrile

CAS RN

15760-35-7
Record name 3-Methylenecyclobutanecarbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbonitrile, 3-methylene-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarbonitrile, 3-methylene-
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Record name 3-Methylenecyclobutanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
HK Hall, RE Yancy - Journal of Organic Chemistry, 1974 - ACS Publications
… cycloadduct, 2-chloromethyl-3-methylenecyclobutanecarbonitrile (2). The equilibrium constants aliene + acrylonitrile <=! 3-methylenecyclobutanecarbonitrile were calculated for various …
Number of citations: 6 pubs.acs.org
JJ Drysdale, HB Stevenson… - Journal of the American …, 1959 - ACS Publications
… 2-(2-Cyanoethyl)-3-methyl-l,3-butadiene, 2-cyano-4-methyl-l,4-pentadiene and inethyl 2,3-butadienoate have been obtained from 2,2-dimethyl-3-methylenecyclobutanecarbonitrile, l-…
Number of citations: 27 pubs.acs.org
EP Blanchard Jr, A Cairncross - Journal of the American Chemical …, 1966 - ACS Publications
… as cri-2-methyl-3-methylenecyclobutanecarbonitrile (le) by in… bath was added 3methylenecyclobutanecarbonitrile (848g, … was added 2,2-dimethyl-3-methylenecyclobutanecarbonitrile …
Number of citations: 107 pubs.acs.org
JK Williams, WH Sharkey - Journal of the American Chemical …, 1959 - ACS Publications
… Dimethylallene upon cycloaddition to acrylonitrile forms two products, 3-isopropylidenecyclobutanecarbonitrile and 2,2 - dimethyl - 3-methylenecyclobutanecarbonitrile.6 These …
Number of citations: 45 pubs.acs.org
HN Cripps, JK Williams… - Journal of the American …, 1959 - ACS Publications
… frequency given by this group in 3 methylenecyclobutanecarbonitrile. The peak of intensity 3 at —82 cps corresponded to the hydrogens on the 1 and 4 carbon atoms and the doublet of …
Number of citations: 89 pubs.acs.org
A Cairncross, EP Blanchard Jr - Journal of the American Chemical …, 1966 - ACS Publications
… bp 53 (19 mm) to 70 (17 mm), 14.4 g, were analyzed by capillary gas chromatography and shown to contain 9 g (4.5 %) of unreacted 1, 3-methylenecyclobutanecarbonitrile (a small …
Number of citations: 78 pubs.acs.org
HK Hall Jr - British Polymer Journal, 1972 - Wiley Online Library
… Work at the Dupont Central Research Department4 had shown that allene cyclo-adds smoothly to acrylonitrile to give good yields of 3-methylenecyclobutanecarbonitrile. We converted …
Number of citations: 8 onlinelibrary.wiley.com
SE Schaafsma, H Steinberg… - Recueil des Travaux …, 1965 - Wiley Online Library
… Twenty grains of 3-methylenecyclobutanecarbonitrile were saponified with alcoholic potassium hydroxide solution by boiling for 4 hours at reflux temperature. The acid was obtained in …
Number of citations: 4 onlinelibrary.wiley.com
EF Kiefer - 1961 - thesis.library.caltech.edu
… 3-Methylenecyclobutanecarbonitrile, obtained in good yield from allene and acrylonitrile by a published procedure, was converted to 3-methylenecyclobutylamine by hydrolysis …
Number of citations: 2 thesis.library.caltech.edu
WS Choi, W Yuan, A Buyle Padias… - Journal of Polymer …, 1999 - Wiley Online Library
… The resulting 3-methylenecyclobutanecarbonitrile was converted to various bridgehead-… 3-Methylenecyclobutanecarbonitrile was a generous gift from Du Pont Central Research Depart…
Number of citations: 6 onlinelibrary.wiley.com

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